3,4-Dimethylcyclopentanone
Overview
Description
3,4-Dimethylcyclopentanone is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylcyclopentanone consists of a cyclopentanone ring with two methyl groups attached at the 3rd and 4th carbon atoms . The IUPAC Standard InChIKey for this compound is ZMGMYCHEWPVBEL-UHFFFAOYSA-N .Scientific Research Applications
Ring Inversion and Conformational Analysis
- 3,4-Dimethylcyclopentanone exhibits rapid interconversion of enantiomeric half-chair conformers, with a ring inversion barrier in the S1(nπ*) state being around 12 ± 1.5 kJ/mol (Dekkers & Moraal, 1993).
- Infrared and Raman spectroscopy studies of trans-3,4-dimethylcyclopentanone confirm its C2 symmetry and provide insights into its vibrational assignment (Bardet, Granger, Sablayrolles & Girard, 1972).
- The NMR spectra of trans-3,4-dimethylcyclopentanone support a diequatorial conformation of the methyl groups (Sablayrolles et al., 1974).
Photochemical Studies
- Photolysis studies of trans-3,4-dimethylcyclopentanone reveal the formation of various products like propene, 1,2-dimethylcyclobutane, and carbon monoxide, providing insights into its reaction mechanisms under different conditions (Becerra & Frey, 1984).
- The photolysis at short wavelengths results in products like propene and 1,2-dimethylcyclobutane, contributing to our understanding of photochemical decomposition mechanisms (Becerra & Frey, 1990).
Synthesis and Chemical Applications
- 3,4-Dimethylcyclopentanone has been used as a substrate in various synthesis processes, such as the synthesis of 7,7-dimethyl-norbornadiene and in projected vitamin B12 synthesis (Magnus & Nobbs, 1980).
- It is also involved in the synthesis of angular triquinane, demonstrating its utility in complex organic synthesis (Franck-Neumann, Miesch & Gross, 1992).
Safety And Hazards
properties
IUPAC Name |
3,4-dimethylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMYCHEWPVBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941327 | |
Record name | 3,4-Dimethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclopentanone | |
CAS RN |
19550-73-3, 58372-16-0 | |
Record name | trans-3,4-Dimethylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058372160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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